1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Purity Quality Control Chemical Synthesis

1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1172521-83-3, MW 283.33 g/mol, C₁₆H₁₇N₃O₂) is a heterocyclic compound belonging to the class of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. This class is characterized by a bicyclic system where a 1,2,4-oxadiazole ring is linked to a pyrrolidin-2-one core.

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
CAS No. 1172521-83-3
Cat. No. B6578851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
CAS1172521-83-3
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4
InChIInChI=1S/C16H17N3O2/c20-14-8-13(16-17-15(18-21-16)12-6-7-12)10-19(14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeySOTBAFSTFYIUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1172521-83-3): A 1,2,4-Oxadiazole-Pyrrolidin-2-one Hybrid Scaffold


1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1172521-83-3, MW 283.33 g/mol, C₁₆H₁₇N₃O₂) is a heterocyclic compound belonging to the class of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones [1]. This class is characterized by a bicyclic system where a 1,2,4-oxadiazole ring is linked to a pyrrolidin-2-one core. The compound features a benzyl group at the N1 position of the pyrrolidinone and a cyclopropyl group at the 3-position of the oxadiazole ring, which distinguishes it from other analogs with varying N-substituents or oxadiazole substituents. While specific biological data for this compound is scarce in the primary literature, its core scaffold is recognized in medicinal chemistry as a bioisostere of carboxylic acid esters and amides, and is found in pharmacologically active molecules including neurological and respiratory agents [1].

Why Generic Substitution Fails for 1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one in Research Procurement


The 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one scaffold is highly sensitive to substituent modifications. Studies on this chemotype show that even minor changes, such as replacing a cyclopropyl group with an isopropyl, propyl, or aryl substituent on the oxadiazole ring, or altering the N-benzyl group on the pyrrolidinone, can drastically alter the compound's predicted biological activity spectrum [1]. In silico PASS predictions for the broader compound class indicate potential as GABA-A receptor antagonists, histamine N-methyltransferase inhibitors, and benzodiazepine receptor ligands, with associated antiepileptic, anxiolytic, and neuroprotective profiles [1]. These predictions are structure-specific; a generic substitution with a close analog (e.g., the 3-isopropyl variant, CAS 1172284-23-9) cannot replicate this exact prediction profile. Therefore, procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for 1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one


Purity and Characterization Data for 1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1172521-83-3) from a Reputable Vendor

The target compound is available at a standard purity of 98% from Bidepharm, supported by batch-specific quality control documentation including NMR, HPLC, and GC . This provides a verifiable procurement baseline. In contrast, the closely related analog 1-Benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1172284-23-9) is listed from other vendors at a standard purity of 95% [1].

Purity Quality Control Chemical Synthesis

Predicted Biological Activity Spectrum of the 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-one Scaffold vs. Closely Related Scaffolds

PASS (Prediction of Activity Spectra for Substances) analysis on the synthesized 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one series predicts a distinct biological activity cluster as potential GABA-A receptor antagonists, histamine N-methyltransferase inhibitors, and benzodiazepine receptor ligands [1]. This prediction profile is specific to the 1,2,4-oxadiazole-pyrrolidin-2-one bicyclic system. Scaffolds such as 1,3,4-oxadiazole-pyrrolidine derivatives, synthesized and evaluated for Alzheimer's disease, show a different multitargeted profile (e.g., cholinesterase inhibition) [2]. While this is a class-level scaffold comparison and not specific to the cyclopropyl-benzyl substitution pattern, it underscores that the 1,2,4-oxadiazole regioisomer directs a fundamentally different predicted pharmacology than the 1,3,4-regioisomer.

Neuropharmacology Computational Prediction Drug Discovery

Cyclopropyl vs. Isopropyl Substituent Comparison on the 1,2,4-Oxadiazole Ring: Physicochemical and Structural Implications

The cyclopropyl group on the target compound confers distinct structural and electronic properties compared to the isopropyl analog (CAS 1172284-23-9) [1]. A cyclopropyl ring has greater ring strain (~27.5 kcal/mol) and enhanced π-character in its C-C bonds, which influences the electronic distribution of the adjacent 1,2,4-oxadiazole ring [2]. This can affect hydrogen-bonding interactions with biological targets, as the oxadiazole's N and O atoms are known to interact with ATP-binding pockets . While direct comparative binding data between the cyclopropyl and isopropyl analogs is not available in the retrieved literature, the difference in substituent type (cyclic vs. acyclic alkyl) represents a key structural variable that procurement scientists must control in SAR studies.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Recommended Research Applications for 1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Based on Available Evidence


Neuropharmacology SAR Studies on GABA-A and Benzodiazepine Receptor Systems

Based on the PASS prediction profile for the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one class indicating potential GABA-A receptor antagonism and benzodiazepine receptor binding [1], this compound is best deployed as a probe molecule in structure-activity relationship (SAR) campaigns targeting neuropharmacological pathways. The cyclopropyl group serves as a critical variable for comparative testing against isopropyl (CAS 1172284-23-9) or propyl analogs to map the steric and electronic requirements of the receptor binding pocket.

Medicinal Chemistry Scaffold-Hopping and Bioisostere Exploration

The 1,2,4-oxadiazole ring functions as a bioisostere of carboxylic acid esters and amides [1]. This compound can be utilized as a core scaffold in medicinal chemistry programs seeking to replace metabolically labile ester or amide functionalities with a more stable heterocyclic framework, while the N-benzyl and 3-cyclopropyl substituents offer distinct vectors for further diversification.

Quality Control and Analytical Reference Standard for Cyclopropyl-Substituted Oxadiazole Libraries

With a verified purity specification of 98% and batch-specific QC documentation (NMR, HPLC, GC) , this compound can serve as an analytical reference standard for laboratories synthesizing or characterizing libraries of cyclopropyl-substituted 1,2,4-oxadiazole-pyrrolidinone hybrids, ensuring analytical method validation and cross-study comparability.

Quote Request

Request a Quote for 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.